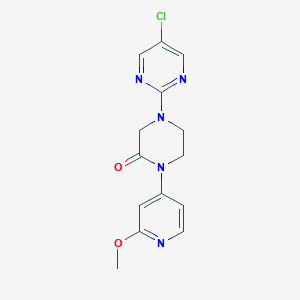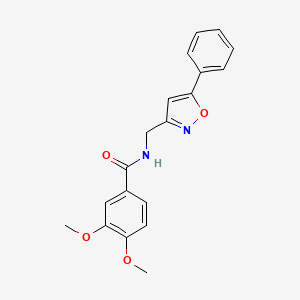
3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), an isoxazole ring (a five-membered ring with one oxygen atom and one nitrogen atom), and two methoxy groups (-OCH3) attached to a benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized starting from the corresponding carboxylic acids or acid chlorides, which are then reacted with the appropriate amine . The isoxazole ring can be formed through several methods, including the reaction of hydroxylamine with α,β-unsaturated ketones .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The isoxazole ring could potentially undergo reactions at the carbon adjacent to the oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to 3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide have been synthesized and characterized to explore their potential applications in various fields, including pharmaceuticals and materials science. For instance, the synthesis of novel benzamide compounds starting from dimethoxybenzoic acid and amine derivatives has been reported, highlighting their antioxidant and antibacterial activities (Yakan et al., 2020). This suggests that derivatives of the compound could also exhibit similar bioactivities, making them potential candidates for further pharmaceutical research.
Antimicrobial and Antioxidant Activities
The exploration of benzamide derivatives for their antimicrobial and antioxidant properties indicates a promising area of application for this compound. For example, new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides have shown effective total antioxidant, free radical scavenging, and metal chelating activity, alongside in vitro antibacterial activity against various bacteria (Yakan et al., 2020). This implies that this compound could be investigated for similar biological activities.
Pharmacological Applications
Research on structurally related compounds suggests potential pharmacological applications. Compounds possessing dimethoxybenzamide structures have been evaluated for their pharmacological properties, including antipsychotic, anti-inflammatory, and analgesic activities. This points towards the possibility of this compound serving as a lead compound in the development of new therapeutic agents (Gabriele et al., 2006; Abu‐Hashem et al., 2020).
Materials Science
In materials science, aromatic polyamides containing oxadiazole or benzonitrile units, similar in structural motif to the benzamide , have been developed for their thermal stability and ability to form thin flexible films. This suggests a potential application of this compound in the synthesis of new polymeric materials with specific optical or mechanical properties (Sava et al., 2003).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many isoxazole derivatives have been found to have various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Future Directions
Future research could explore the potential applications of this compound in various fields, such as medicine or materials science, based on its chemical structure and properties. Further studies could also investigate its synthesis and reactivity to develop more efficient methods for its production and use .
Properties
IUPAC Name |
3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-9-8-14(10-18(16)24-2)19(22)20-12-15-11-17(25-21-15)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCNXZSVYSSBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
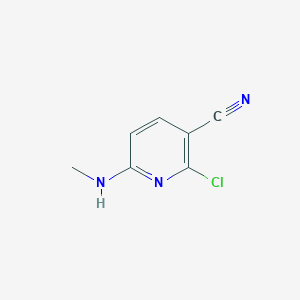
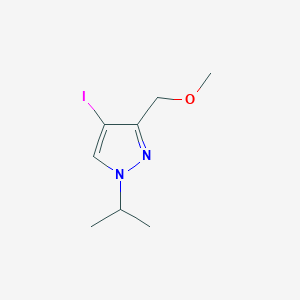
![3-Methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B2432656.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2432659.png)
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2432660.png)
![4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2432662.png)

![4-[(3,4-dimethylphenyl)sulfonyl]-N,N-diethyl-1-piperazinecarboxamide](/img/structure/B2432664.png)
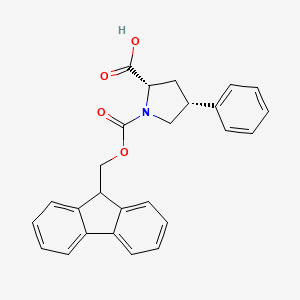
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2432668.png)



